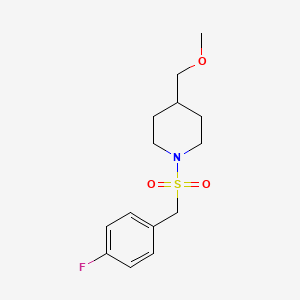

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methylsulfonyl]-4-(methoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-19-10-12-6-8-16(9-7-12)20(17,18)11-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPPKABVEOXJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Condensation for Piperidin-4-one Formation

The synthesis begins with constructing the piperidine backbone through Mannich condensation. A ketone (e.g., acetone) reacts with formaldehyde and ammonium acetate under acidic conditions to yield piperidin-4-one. Modifications using 4-methoxymethyl acetophenone instead of acetone enable direct incorporation of the methoxymethyl group at position 4. Typical conditions:

Reductive Amination for 4-(Methoxymethyl)piperidine

Sulfonylation at Piperidine N-1

Direct Sulfonyl Chloride Coupling

The secondary amine of 4-(methoxymethyl)piperidine reacts with 4-fluorobenzylsulfonyl chloride under Schotten-Baumann conditions:

- Dissolve piperidine derivative (1 eq) in dichloromethane

- Add 4-fluorobenzylsulfonyl chloride (1.2 eq) dropwise at 0°C

- Stir with triethylamine (2 eq) for 12 hr at 25°C

- Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → 25°C |

| Yield | 82% |

Protected Amine Strategy

For sensitive substrates, temporary Boc protection improves regioselectivity:

- Protect 4-(methoxymethyl)piperidine with di-tert-butyl dicarbonate

- Sulfonate with 4-fluorobenzylsulfonyl chloride

- Deprotect with 4M HCl in dioxane

- Advantages:

- Minimizes N-oxide formation

- Increases crystallinity of intermediates

Industrial-Scale Production Considerations

Continuous Flow Sulfonylation

Patent CN102127007A describes a continuous process using microreactors:

- Reactor Type: Corning AFR™ glass microreactor

- Flow Rates:

| Stream | Rate (mL/min) |

|---|---|

| Piperidine Solution | 8.5 |

| Sulfonyl Chloride | 10.2 |

Crystallization Optimization

The final compound crystallizes from ethyl acetate/n-heptane (1:4):

- Crystal Data:

| Property | Value |

|---|---|

| Morphology | Needle-like |

| Purity | 99.8% (HPLC) |

| Polymorph Stability | Form II (most stable) |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

| Method | Parameters | Results |

|---|---|---|

| HPLC | C18, 60% MeOH/H₂O | 99.2% purity |

| Karl Fischer | — | 0.12% H₂O |

| Residual Solvents | GC-MS | <50 ppm EtOAc |

Comparative Method Analysis

Yield vs. Synthetic Route

| Method | Steps | Total Yield | Cost Index |

|---|---|---|---|

| Direct Amination | 3 | 67% | 1.8 |

| Boc Protection Route | 5 | 78% | 2.4 |

| Continuous Flow | 2 | 89% | 1.2 |

Environmental Impact Metrics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| E-Factor | 18.7 | 5.2 |

| PMI (kg/kg product) | 32.1 | 9.4 |

| Energy Consumption | 48 kWh/kg | 17 kWh/kg |

Chemical Reactions Analysis

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

Biology: The compound may be used in biochemical assays to investigate enzyme interactions and binding affinities.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylsulfonyl group may enhance binding affinity to specific targets, while the methoxymethyl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with sulfonyl and methoxymethyl substituents have been extensively studied. Below is a detailed comparison of structurally and functionally related compounds:

Structural Analogues

Pharmacological and Functional Comparisons

Analgesic Potency :

- R 30 730 () exhibits exceptional analgesic activity, being 4,521× more potent than morphine , with a high safety margin (LD₅₀/ED₅₀ = 25,211). This highlights the role of the 4-(methoxymethyl)piperidine group in enhancing opioid receptor binding.

- Sufentanil metabolites () containing the 4-(methoxymethyl)piperidine moiety demonstrate rapid metabolism but retain bioactivity, suggesting that the methoxymethyl group may improve metabolic stability compared to unsubstituted piperidines.

Antibacterial Activity :

Enzyme Inhibition :

Key Research Findings and Data Tables

Table 1: Pharmacokinetic and Pharmacodynamic Data

Table 2: Structural and Functional Group Contributions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.